4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride involves several steps:
Starting Materials: The synthesis begins with the bromination of 2,5-dimethoxybenzaldehyde to form 4-bromo-2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The intermediate is then subjected to a reductive amination reaction with deuterated ethylamine to form the corresponding phenethylamine derivative.
Hydrochloride Formation: Finally, the phenethylamine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinones, amines, and substituted phenethylamines.
Scientific Research Applications
4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is used in receptor binding studies to understand its interaction with serotonin receptors.
Medicine: Research on this compound helps in understanding the pharmacological effects of deuterated phenethylamines.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. The compound acts as a partial agonist at these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction is responsible for its psychoactive effects .
Comparison with Similar Compounds
4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride is similar to other compounds in the 2C family, such as:
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A non-deuterated analog with similar psychoactive properties.
2,5-Dimethoxy-4-iodophenethylamine (2C-I): Another phenethylamine derivative with iodine substitution.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): A methyl-substituted analog with distinct pharmacological effects.
The uniqueness of 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride lies in its deuterated nature, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterparts.
Properties
CAS No. |
1189978-45-7 |
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Molecular Formula |
C10H15BrClNO2 |
Molecular Weight |
302.62 g/mol |
IUPAC Name |
2-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
UJTWHDAMHSIRDK-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Br.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Br.Cl |
Origin of Product |
United States |
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